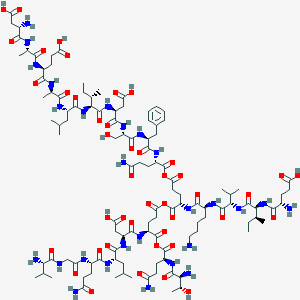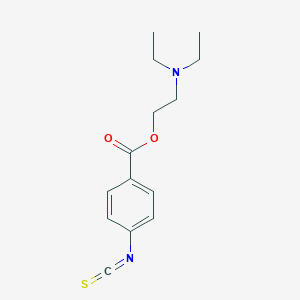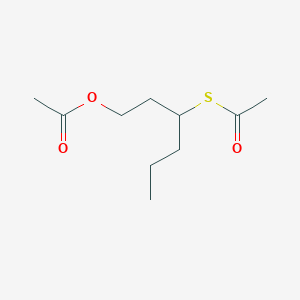
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione is a synthetic steroid belonging to the class of progestogens It is structurally related to progesterone but has been modified to include a fluorine atom at the 21st position and a methyl group at the 16th position
Preparation Methods
The synthesis of (16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione involves several steps, starting from readily available steroid precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 21st position using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: Addition of a methyl group at the 16th position using methylating agents such as methyl iodide in the presence of a base.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione has several scientific research applications:
Medical Imaging: It is used as a positron-emitting radiopharmaceutical for imaging progestin receptors in breast carcinomas using positron emission tomography (PET).
Hormone Therapy: Its structural similarity to progesterone makes it a candidate for hormone replacement therapy and contraceptive research.
Biological Studies: It is used in studies to understand the role of progestin receptors in various biological processes.
Industrial Applications: The compound’s unique properties make it useful in the development of new pharmaceuticals and diagnostic agents.
Mechanism of Action
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione exerts its effects by binding to progestin receptors in target tissues. This binding triggers a series of molecular events, including changes in gene expression and protein synthesis, leading to the desired biological effects. The compound’s high affinity for progestin receptors and its receptor-mediated uptake make it effective in imaging and therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
19-Norprogesterone: Lacks the fluorine and methyl modifications but shares the core structure and progestogenic activity.
21-Fluoro-16-ethyl-19-norprogesterone: Another fluorinated progestin with similar applications in medical imaging.
Progesterone: The natural hormone with which (16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione shares structural similarities but differs in its enhanced receptor affinity and stability.
The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and stability, making it particularly useful for imaging and therapeutic applications.
Properties
CAS No. |
134785-66-3 |
|---|---|
Molecular Formula |
C21H29FO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,16R,17S)-17-(2-(18F)fluoranylacetyl)-13,16-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12-9-18-17-5-3-13-10-14(23)4-6-15(13)16(17)7-8-21(18,2)20(12)19(24)11-22/h10,12,15-18,20H,3-9,11H2,1-2H3/t12-,15+,16-,17-,18+,20-,21+/m1/s1/i22-1 |
InChI Key |
KGNJETDQGQBSEF-LZCFKZKKSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1C(=O)C[18F])C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
Synonyms |
21-fluoro-16-methyl-19-norprogesterone 21-FMNP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)












